4-Methoxy-N-[N'-(4-methoxy-benzoyl)-hydrazinocarbothioyl]-benzamide
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Overview
Description
4-METHOXY-N~1~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups and a hydrazinocarbothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired compound. The reaction conditions often include refluxing in ethanol or methanol as solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N~1~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-METHOXY-N~1~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-METHOXY-N~1~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved include inhibition of signal transduction pathways and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide
- 4-Methoxy-N-(pyrrolidin-1-yl)carbothioylbenzamide
- 4-Methoxy-N-(2-oxo-2-(2-thienylmethylene)hydrazino)ethylbenzamide
Uniqueness
4-METHOXY-N~1~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is unique due to its specific structural features, such as the presence of methoxy groups and a hydrazinocarbothioyl moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H17N3O4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-methoxy-N-[[(4-methoxybenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H17N3O4S/c1-23-13-7-3-11(4-8-13)15(21)18-17(25)20-19-16(22)12-5-9-14(24-2)10-6-12/h3-10H,1-2H3,(H,19,22)(H2,18,20,21,25) |
InChI Key |
IDFHVMUWXLIPPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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